molecular formula C7H12BrF4ISi B14400293 (4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane CAS No. 89608-33-3

(4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane

Katalognummer: B14400293
CAS-Nummer: 89608-33-3
Molekulargewicht: 407.06 g/mol
InChI-Schlüssel: BKUBBGWOTDNRLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane is a complex organosilicon compoundThe compound’s molecular structure includes 12 hydrogen atoms, 7 carbon atoms, 4 fluorine atoms, 1 bromine atom, and 1 iodine atom .

Vorbereitungsmethoden

The synthesis of (4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane involves multiple steps and specific reaction conditions. One common synthetic route includes the bromination and fluorination of a suitable precursor, followed by iodination and subsequent reaction with trimethylsilane. The reaction conditions typically involve the use of a Lewis acid catalyst, such as iron (III) bromide or aluminum tribromide, to facilitate the bromination and fluorination steps . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

(4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, sodium tert-butoxide, and boron tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The compound’s unique combination of bromine, fluorine, iodine, and silicon atoms allows it to interact with various biological and chemical systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

(4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of multiple halogen atoms and a silicon-containing group, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

89608-33-3

Molekularformel

C7H12BrF4ISi

Molekulargewicht

407.06 g/mol

IUPAC-Name

(4-bromo-3,3,4,4-tetrafluoro-1-iodobutyl)-trimethylsilane

InChI

InChI=1S/C7H12BrF4ISi/c1-14(2,3)5(13)4-6(9,10)7(8,11)12/h5H,4H2,1-3H3

InChI-Schlüssel

BKUBBGWOTDNRLH-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C(CC(C(F)(F)Br)(F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.